Welcome to the BenchChem Online Store!
molecular formula C11H7ClN4 B8610034 2-Chloro-4-(2-cyanoanilino)pyrimidine

2-Chloro-4-(2-cyanoanilino)pyrimidine

Cat. No. B8610034
M. Wt: 230.65 g/mol
InChI Key: FVWDTRISICPKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07176212B2

Procedure details

2,4-Dichloropyrimidine (149 mg, 1 mmol), 2-cyanoaniline (118 mg, 1 mmol) and 2 drops conc. HCl were dissolved in water (20 ml). The reaction mixture was stirred at ambient temperature for 18 hours. The resulting precipitate was filtered off and dried under vacuum to give the title product as a colourless solid (84 mg, 36%). NMR (300 MHz) 6.79 (d, 1H), 7.42 (m, 1H), 7.62 (m, 1H), 7.75 (m, 1H), 7.89 (m, 1H), 8.24 (d, 1H), 10.23 (br, 1H); m/z: (ES+) 231.1 (MH+).
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[C:9]([C:11]1[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=1[NH2:13])#[N:10]>Cl.O>[Cl:1][C:2]1[N:7]=[C:6]([NH:13][C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[C:9]#[N:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
149 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
118 mg
Type
reactant
Smiles
C(#N)C1=C(N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1=C(C=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.